4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide is a synthetic organic compound. Its unique molecular structure combines elements of thiazole, pyridazine, and carboxamide, making it a molecule of interest in both medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : To synthesize 4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide, the key starting materials include 4-methylthiazole-5-carboxylic acid, 2-bromoethylamine hydrobromide, and 6-oxopyridazin-1(6H)-one.
Step-by-Step Synthesis
Esterification: : Convert 4-methylthiazole-5-carboxylic acid to its methyl ester using methanol and sulfuric acid.
Nucleophilic Substitution: : React the ester with 2-bromoethylamine to form the intermediate, 4-methyl-N-(2-bromoethyl)-2-phenylthiazole-5-carboxamide.
Coupling Reaction: : Finally, couple the intermediate with 6-oxopyridazin-1(6H)-one under basic conditions to form the target compound.
Industrial Production Methods
Industrial-scale synthesis would follow similar synthetic steps but might employ alternative methods to enhance yield and reduce costs. Techniques such as microwave-assisted synthesis, use of flow reactors, and optimization of reaction parameters would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the thiazole ring.
Reduction: : Reduction reactions may target the carbonyl groups within the pyridazine and thiazole rings.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles such as amines and thiols.
Major Products Formed
The products formed from these reactions depend on the specific reaction conditions but typically involve modifications to the thiazole and pyridazine rings, leading to derivatives with potentially different biological activities.
Scientific Research Applications
4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide finds applications across various fields:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Used in studies to probe protein-ligand interactions due to its unique structure.
Medicine: : Investigated for its potential as a therapeutic agent in treating specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry: : Applied in the development of materials with specific properties, such as advanced polymers or coatings.
Mechanism of Action
Mechanism and Molecular Targets
The compound exerts its effects through various mechanisms, often involving enzyme inhibition. The thiazole and pyridazine rings interact with active sites in target proteins, while the carboxamide moiety forms hydrogen bonds, stabilizing these interactions. Pathways influenced include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenylthiazole-5-carboxamide: : Lacks the pyridazine moiety, reducing its efficacy in certain biological applications.
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide: : Without the methyl group, shows different interaction profiles with targets.
2-phenylthiazole-5-carboxamide: : Further simplified structure, used primarily in basic synthetic studies.
Uniqueness
The addition of the 4-methyl and pyridazine groups makes 4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide unique, providing a versatile structure for a variety of applications in scientific research and industry.
This should give you a thorough overview of this compound. Anything specific you want to dive into next?
Properties
IUPAC Name |
4-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-15(24-17(20-12)13-6-3-2-4-7-13)16(23)18-10-11-21-14(22)8-5-9-19-21/h2-9H,10-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCPGRSTYYEHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.